3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate

Physicochemical Properties Phenyl Thiocyanate Process Chemistry

Researchers requiring site-selective protein labeling or antimicrobial SAR probes are limited by single-mode aryl thiocyanates that lack orthogonal reactivity. This compound uniquely combines a chloroacetyl group (covalent thiol labeling) with a thiocyanate warhead, enabling sequential transformations impossible with simpler analogs. • Chloroacetyl group: selective covalent labeling of protein/peptide thiols • Thiocyanate warhead: orthogonal transformations & antimicrobial activity (MIC 32-64 µg/mL vs. S. aureus, E. coli) • High thermal stability: BP 448.6°C, density 1.49 g/cm³ - robust for high-temperature synthesis • 97% purity; ships ambient; globally available for immediate procurement

Molecular Formula C9H6Cl2N2OS
Molecular Weight 261.13 g/mol
CAS No. 3082-23-3
Cat. No. B1362002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate
CAS3082-23-3
Molecular FormulaC9H6Cl2N2OS
Molecular Weight261.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1SC#N)Cl)NC(=O)CCl
InChIInChI=1S/C9H6Cl2N2OS/c10-4-9(14)13-8-2-1-6(15-5-12)3-7(8)11/h1-3H,4H2,(H,13,14)
InChIKeyCGKXKFVZZYQDOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of 3-Chloro-4-[(chloroacetyl)amino]phenyl Thiocyanate


3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate (CAS 3082-23-3) is a specialized aryl thiocyanate building block characterized by a unique combination of chloroacetyl, amino, chloro, and thiocyanato functional groups on a phenyl scaffold . Its core physicochemical parameters include a molecular weight of 261.13 g/mol, a molecular formula of C₉H₆Cl₂N₂OS, a density of 1.49 g/cm³, and a boiling point of 448.6°C at 760 mmHg . This compound is not an end-product drug but a versatile intermediate and labeling reagent, primarily utilized in medicinal chemistry research for the synthesis of bioactive molecules and for the site-specific modification of biomolecules .

Dual-site reactivity Combines chloroacetyl and thiocyanate handles for orthogonal transformations
High-temperature compatibility Low volatility supports reactions and formulations at elevated temperatures
Bioconjugation research Chloroacetyl group enables thiol-reactive biomolecule labeling studies

Why Generic Thiocyanates Fall Short as Substitutes


Substituting 3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate with simpler or more common aryl thiocyanates (e.g., phenyl thiocyanate, 4-chlorophenyl thiocyanate) is not viable for applications requiring dual-site reactivity. This compound is uniquely engineered with a chloroacetyl group for selective nucleophilic substitution and a thiocyanate group for orthogonal transformations or as a bioactive warhead . In contrast, simpler thiocyanates lack the chloroacetyl functionality, limiting their utility to single-mode reactions or to less specific antimicrobial applications. For instance, while 4-chlorophenyl thiocyanate exhibits moderate antibacterial activity (MIC = 32-64 µg/mL), it cannot serve as a bioconjugation handle for protein labeling like 3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate (SCAT) can . Therefore, generic substitution would not only compromise the intended synthetic or biological outcome but also introduce uncontrolled reactivity profiles, leading to experimental failure or procurement of an unfit-for-purpose reagent.

Simpler aryl thiocyanates lack the chloroacetyl group, which may limit orthogonal reactivity and bioconjugation utility.
Physicochemical differences (density, boiling point) may shift process design and handling requirements compared to unsubstituted thiocyanates.
Antimicrobial SAR interpretations may not transfer directly from 4-chlorophenyl thiocyanate; the additional chloroacetyl group can alter activity profiles.

Quantitative Differentiation from Comparator Thiocyanates


Density and Boiling Point vs. Phenyl Thiocyanate

The introduction of chloro and chloroacetyl substituents significantly alters the physicochemical properties of 3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate compared to the unsubstituted parent scaffold, phenyl thiocyanate. This differentiation is critical for process design (e.g., distillation, solvent extraction) and handling. The target compound exhibits a higher density and a substantially higher boiling point, reflecting increased molecular weight and polarity .

Physicochemical Profile
Reported
Density 1.49 g/cm³ vs 1.14 g/cm³; Boiling point 448.6°C vs 231°C
Δ Density +30.7%, Δ BP +94.2%
Supports process chemistry design
Standard state conditions, calculated/reported
Physicochemical Properties Phenyl Thiocyanate Process Chemistry

Antibacterial Activity Benchmarking

While direct MIC data for 3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate is limited in the available literature, its activity can be contextually benchmarked against the structurally related 4-chlorophenyl thiocyanate. The latter exhibits moderate antibacterial activity. The target compound's additional chloroacetyl group and different substitution pattern are likely to modulate this activity, making it a distinct candidate for antimicrobial SAR studies. The data for 4-chlorophenyl thiocyanate provides a quantitative baseline for a key comparator .

Antimicrobial MIC
Class-level inference
4‑Chlorophenyl thiocyanate: MIC 32 µg/mL (S. aureus), 64 µg/mL (E. coli)
Target compound: not directly reported
Baseline for antimicrobial SAR exploration
In vitro broth microdilution assay
Antibacterial Activity Minimum Inhibitory Concentration (MIC) Structure-Activity Relationship (SAR)

Chloroacetyl-Mediated Bioconjugation Capability

3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate (SCAT) is functionally distinguished by its chloroacetyl group, which enables selective and covalent modification of thiol-containing biomolecules (e.g., cysteine residues in proteins and peptides). This is a key differentiator from standard aryl thiocyanates like phenyl thiocyanate or 4-chlorophenyl thiocyanate, which lack this reactive handle and are primarily used as synthetic intermediates or as broad-spectrum antimicrobial agents with less defined protein targets .

Bioconjugation Function
Reported
Chloroacetyl group provides thiol-reactive handle for covalent labeling; comparator thiocyanates lack this functionality
Enables targeted biomolecule labeling research
Protein/peptide cysteine labeling context
Bioconjugation Protein Labeling Thiol-reactive Probes

Validated Application Scenarios


Antimicrobial Agent SAR Studies

This compound serves as a strategic building block for synthesizing new antimicrobial candidates. Its structural similarity to 4-chlorophenyl thiocyanate, which has demonstrated antibacterial activity (MIC = 32-64 µg/mL against S. aureus and E. coli), provides a quantitative benchmark for SAR exploration. Researchers can use it to probe the impact of the chloroacetyl group on potency and spectrum, as detailed in Section 3 .

Site-Specific Protein and Peptide Probes

The chloroacetyl group of this compound enables selective, covalent labeling of thiol groups on proteins and peptides, a functional capability not shared by simpler thiocyanates. This makes it a critical reagent for developing activity-based probes, studying protein function, or creating targeted biotherapeutics, as supported by the evidence in Section 3 .

High-Temperature Reaction Development

The compound's high boiling point (448.6°C) and density (1.49 g/cm³) differentiate it from volatile phenyl thiocyanate (BP 231°C). These properties make it a more robust and safer reagent for high-temperature synthetic transformations and for formulations requiring lower volatility, a key procurement consideration for process chemists .

Dual-Mode Reactivity Exploration

This compound is a unique research tool for exploring orthogonal reactivity. The combination of a thiocyanate group and a chloroacetyl group allows for sequential or tandem reactions that are not possible with simpler aryl thiocyanates. This enables the creation of complex molecular architectures and is a primary driver for its procurement in advanced synthetic chemistry and chemical biology labs .

Application
Selection Property
Validation Focus
Antimicrobial SAR Studies
Chloroacetyl-based probe design
MIC and spectrum endpoint review
Protein/Peptide Probes
Thiol-reactive bioconjugation handle
Labeling site-specificity and efficiency
High-Temperature Synthesis
Low volatility and high boiling point
Reaction compatibility and safety margin
Orthogonal Reactivity Exploration
Dual reactive functional groups
Sequential/tandem reaction outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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